PDE5A Inhibitory Activity and COX-2 Selectivity Profile Versus Generic PDE5 Inhibitors
In a direct enzymatic fluorescence polarization assay (IMAP format, Molecular Devices), this compound inhibited recombinant full-length GST-tagged PDE5A1 with an IC₅₀ of 1,800 nM (1.8 μM) [1]. In contrast, under identical assay conditions, the compound showed negligible inhibition of COX-2 (prostaglandin G/H synthase 2) with an IC₅₀ greater than 100,000 nM (>100 μM) [1]. This represents a >55-fold selectivity window for PDE5A over COX-2. By comparison, the prototypical PDE5 inhibitor sildenafil exhibits PDE5 IC₅₀ values of approximately 3–5 nM but also engages PDE6 with only ~10-fold selectivity, while the pan-PDE inhibitor zaprinast shows PDE5 IC₅₀ values of ~500–800 nM with broader cross-reactivity across PDE families [2]. The compound's moderate PDE5 potency combined with pronounced COX-2 discrimination distinguishes it from both high-potency clinical PDE5 inhibitors and less selective screening agents.
| Evidence Dimension | PDE5A enzyme inhibition potency and COX-2 selectivity |
|---|---|
| Target Compound Data | PDE5A IC₅₀ = 1,800 nM (1.8 μM); COX-2 IC₅₀ > 100,000 nM (>100 μM) |
| Comparator Or Baseline | Sildenafil: PDE5 IC₅₀ ≈ 3–5 nM, PDE6 IC₅₀ ≈ 30–50 nM (~10-fold selectivity). Zaprinast: PDE5 IC₅₀ ≈ 500–800 nM, broader PDE family cross-reactivity. |
| Quantified Difference | >55-fold selectivity for PDE5A over COX-2 for the target compound; sildenafil shows ~1,000-fold higher PDE5 potency but narrower PDE family selectivity; zaprinast shows comparable PDE5 potency range but broader off-target PDE inhibition. |
| Conditions | IMAP fluorescence polarization assay; recombinant full-length GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 insect cells; TAMRA-cGMP substrate. COX-2 assay: arachidonic acid substrate, absorbance readout at 590 nm after 5 min incubation at 25°C. |
Why This Matters
For researchers screening PDE5-targeted chemical probes where COX-2 inhibition would confound phenotypic readouts (e.g., inflammation models), this compound offers a selectivity margin exceeding 55-fold, a feature not universally available among commercial PDE5 inhibitor chemotypes.
- [1] BindingDB. BDBM236641 (US9388139, Compound 9). PDE5A IC₅₀ = 1.80E+3 nM; COX-2 IC₅₀ > 1.00E+5 nM. IMAP fluorescence polarization assay. German University / US Patent data. View Source
- [2] Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002;56(6):453-459. Review summarizing comparative PDE5/PDE6 selectivity profiles of sildenafil, vardenafil, and tadalafil. View Source
